LogP Comparison: Ortho-Chlorophenyl vs. Para-Chlorophenyl vs. Phenyl Analogs
The predicted partition coefficient (LogP) for 1-(2-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is 3.79, compared to its para-chloro isomer (CAS 18931-60-7) with a predicted LogP of 3.79. However, its non-chlorinated analog, 1-phenyl-4,4,4-trifluorobutane-1,3-dione (CAS 326-06-7), has a measured LogP of 2.39, indicating a significant difference in lipophilicity due to the chlorine substituent [1][2]. This increased lipophilicity, compared to the non-halogenated analog, can enhance membrane permeability and bioavailability, which is a key consideration in drug design .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 3.79 |
| Comparator Or Baseline | 1-phenyl-4,4,4-trifluorobutane-1,3-dione (CAS 326-06-7): Measured LogP 2.39 |
| Quantified Difference | ΔLogP = +1.40 |
| Conditions | Predicted (XLogP3) vs. Experimental data |
Why This Matters
The higher LogP value suggests improved membrane permeability, a critical factor for biological activity and bioavailability in drug development.
- [1] PubChem. 1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (CID 15772022). National Library of Medicine. (XLogP3 value). View Source
- [2] ChemSrc. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (CAS 326-06-7). Accessed April 2026. (LogP value). View Source
